Product packaging for BCN-PEG3-oxyamine(Cat. No.:)

BCN-PEG3-oxyamine

Cat. No.: B12425659
M. Wt: 441.5 g/mol
InChI Key: CJESEDMIVLMLCQ-DFNIBXOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCN-PEG3-oxyamine is a heterobifunctional reagent extensively used in bioconjugation and the synthesis of antibody-drug conjugates (ADCs). This compound features a bicyclononyne (BCN) group on one end and an oxyamine group on the other, connected by a triethylene glycol (PEG3) spacer chain. The integrated PEG spacer enhances the solubility and flexibility of the resulting conjugates, which can improve their pharmacokinetic properties. The primary mechanism of action involves two highly specific, orthogonal reactions. The BCN group undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups. This reaction is a form of "click chemistry" that proceeds rapidly and efficiently without the need for a copper catalyst, making it suitable for sensitive biological systems. Simultaneously, the terminal oxyamine group can form a stable oxime linkage upon reaction with ketone or aldehyde groups. This dual functionality enables the stable, site-specific conjugation of diverse molecules, such as cytotoxins to antibodies in ADC development. The principal research applications of this compound are in the fields of chemical biology and pharmaceutical development. It is a critical tool for creating advanced ADCs, facilitating the stable attachment of payloads to antibodies. Beyond ADCs, it is widely employed for labeling proteins, peptides, and other biomolecules for diagnostic assay development, including sensitive immunoassays. Furthermore, its properties are leveraged in nanotechnology to functionalize nanoparticle surfaces with targeting ligands, creating sophisticated platforms for targeted drug delivery and other biomedical applications. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H35N3O7 B12425659 BCN-PEG3-oxyamine

Properties

Molecular Formula

C21H35N3O7

Molecular Weight

441.5 g/mol

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C21H35N3O7/c22-31-16-20(25)23-7-9-27-11-13-29-14-12-28-10-8-24-21(26)30-15-19-17-5-3-1-2-4-6-18(17)19/h17-19H,3-16,22H2,(H,23,25)(H,24,26)/t17-,18+,19?

InChI Key

CJESEDMIVLMLCQ-DFNIBXOVSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CON)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CON)CCC#C1

Origin of Product

United States

Mechanistic Insights into Bcn Peg3 Oxyamine Reactivity

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the BCN Moiety

The BCN group is a strained cyclooctyne (B158145) that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. rsc.orggoogle.com This bioorthogonal reaction allows for the covalent labeling of azide-containing biomolecules in complex biological environments without the need for cytotoxic copper catalysts. google.comunife.it

Kinetics and Efficiency of Copper-Free Click Reactions with BCN-PEG3-Oxyamine in Research Systems

The reactivity of the BCN moiety in SPAAC is driven by the significant ring strain of the cyclooctyne. This strain is released upon the [3+2] cycloaddition with an azide (B81097), leading to the formation of a stable triazole linkage. rsc.org The reaction kinetics of SPAAC involving BCN are notably fast, with second-order rate constants that are significantly higher than those of early cyclooctynes. Research has shown that the rate constant for the reaction of BCN with azides is in the range of 0.012 to 0.14 M⁻¹s⁻¹. bocsci.comdovepress.com Specifically, one study reported a rate constant of approximately 0.14 M⁻¹s⁻¹ for BCN, which is a significant improvement over the 0.0012 M⁻¹s⁻¹ of unstrained cyclooctynes. bocsci.com Another study determined a rate constant of 0.054 M⁻¹s⁻¹ for the reaction of a phenyl sydnone (B8496669) with BCN, which is comparable to other useful strain-promoted cycloadditions. nih.gov

Table 1: Comparison of Second-Order Rate Constants for SPAAC Reactions of Various Cyclooctynes with Azides
CyclooctyneReported Rate Constant (M⁻¹s⁻¹)Reference
Cyclooctyne0.0012 bocsci.com
BCN (Bicyclo[6.1.0]nonyne)0.012 - 0.14 bocsci.comdovepress.com
DIFO0.076 bocsci.com
DIBO0.17 bocsci.com
BCN with Phenyl Sydnone0.054 nih.gov

Oxime Ligation via the Oxyamine Functional Group

The second reactive handle of this compound is the oxyamine group (-ONH2), which enables conjugation to molecules containing aldehyde or ketone functionalities through oxime ligation. This reaction is another example of a bioorthogonal ligation that proceeds under mild conditions. acs.org

Reaction Pathways with Aldehyde and Ketone Moieties in Bioconjugation Research

Oxime ligation involves the nucleophilic attack of the oxyamine on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a stable oxime bond (C=N-O). nih.govmasterorganicchemistry.com The reaction is typically most efficient under slightly acidic conditions (pH 4-5), which facilitate the dehydration step. nih.gov However, the reaction can also proceed at neutral pH, albeit at a slower rate. core.ac.uk

In bioconjugation research, aldehydes are generally more reactive than ketones towards oxime ligation. rsc.org The introduction of aldehyde or ketone groups into biomolecules can be achieved through various methods, such as the periodate (B1199274) oxidation of N-terminal serine residues or the incorporation of unnatural amino acids containing these functionalities. nih.govrsc.org this compound can then be used to couple these modified biomolecules to other entities. For instance, research has demonstrated the successful ligation of oxyamine-containing linkers to proteins modified to display a ketone group. rsc.org

Table 2: General Reactivity and Conditions for Oxime Ligation
Carbonyl MoietyGeneral ReactivityOptimal pH RangeNotes
AldehydeHigher4.0 - 6.0Generally faster reaction rates compared to ketones. rsc.org
KetoneLower4.0 - 6.0Reaction is often slower and may require catalysts like aniline (B41778) for efficient conversion. rsc.orgresearchgate.net

Considerations for Oxime Bond Stability and Reversibility in Research Applications

The stability of the resulting oxime bond is a key consideration in its application. Oxime linkages are generally stable under physiological conditions (pH ~7.4). rsc.org However, the bond can be susceptible to hydrolysis under more acidic conditions (e.g., pH < 5), which can be either a limitation or a useful feature depending on the application. core.ac.ukoskar-bordeaux.fr For applications requiring a permanent linkage, the stability at neutral pH is advantageous. Conversely, the pH-dependent reversibility can be exploited for the controlled release of conjugated molecules in acidic environments, such as within endosomes or lysosomes.

The stability of the oxime bond is also influenced by the structure of the carbonyl compound. Oximes derived from ketones are generally more stable to hydrolysis than those derived from aldehydes. nih.gov While the oxime bond is considered relatively stable, for applications demanding irreversible conjugation, further reduction of the oxime to a hydroxylamine (B1172632) linkage can be performed. masterorganicchemistry.com

Applications of Bcn Peg3 Oxyamine in Chemical Biology Research

Site-Specific Bioconjugation of Biomolecules

The ability to attach molecules to specific sites on biomolecules like proteins, nucleic acids, and carbohydrates is crucial for a wide range of research applications. BCN-PEG3-Oxyamine facilitates this site-specific bioconjugation through its dual reactive ends.

Conjugation to Proteins and Peptides for Functional and Structural Studies

This compound is utilized in the site-specific modification of proteins and peptides, enabling detailed investigations into their function and structure. nih.gov One common strategy involves the enzymatic or chemical introduction of a ketone or aldehyde group onto the protein of interest. The oxyamine end of this compound can then be selectively reacted with this carbonyl group. This initial conjugation step introduces the BCN moiety onto the protein. Subsequently, a second molecule containing an azide (B81097) group can be attached to the BCN-modified protein via a SPAAC reaction. This two-step approach allows for the precise placement of labels, drugs, or other functional groups onto a protein. nih.gov

For example, this methodology has been applied in the creation of bispecific antibody Fab conjugates. nih.gov In one study, a Fab fragment targeting the CD3 receptor was coupled to an azido-PEG3-aminooxy linker, while a Fab fragment against C-type lectin-like molecule-1 (CLL1) was linked to BCN-PEG3-aminooxy. nih.gov The subsequent click chemistry reaction between the azide and BCN groups resulted in the formation of a bispecific antibody construct capable of recruiting T-cells to target cancer cells. nih.gov

BiomoleculeLinker 1Linker 2Application
Anti-CD3 FabAzido-PEG3-aminooxy-T-cell engagement
Anti-CLL1 FabBCN-PEG3-aminooxy-Targeting acute myeloid leukemia cells
Bispecific Antibody--In vitro and in vivo anticancer activity

Labeling and Functionalization of Nucleic Acids and Oligonucleotides for Research Probes

The precise labeling of nucleic acids and oligonucleotides is essential for developing probes used in various research applications, including in vitro and in vivo detection. researchgate.net this compound can be used to attach fluorescent dyes, affinity tags, or other reporter molecules to specific locations on DNA or RNA strands. bocsci.com

The general approach involves incorporating a nucleotide modified with a reactive group, such as an azide, into the nucleic acid sequence during synthesis. researchgate.net The this compound can then be used to introduce a second functionality. For instance, the oxyamine group could react with a label containing an aldehyde, and the BCN group would then be available for a subsequent click reaction with the azide-modified nucleic acid. This strategy allows for the creation of highly specific and functional research probes.

Research has demonstrated the utility of BCN-modified nucleotides in the enzymatic synthesis of modified oligonucleotides. acs.org These modified DNA strands have shown efficient reactivity with tetrazine-containing fluorophores in inverse electron-demand Diels-Alder (IEDDA) reactions, highlighting the versatility of the BCN group in bioorthogonal chemistry. acs.org

Glycoconjugate Labeling and Structural Elucidation Methodologies utilizing Bioorthogonal Reactions

Bioorthogonal chemistry has become an invaluable tool for studying glycans, which play critical roles in numerous biological processes. researchgate.net this compound is employed in the labeling of glycoconjugates for their visualization and structural analysis. nih.gov

A common method involves the metabolic labeling of glycans with an unnatural sugar containing a bioorthogonal handle, such as an azide. The cells incorporate this modified sugar into their glycans. Subsequently, the azide-labeled glycans can be reacted with a BCN-containing probe, such as this compound that has been pre-functionalized with a reporter molecule (e.g., a fluorescent dye) via its oxyamine group.

In a study focused on developing a sequencing method for glycosaminoglycans, BCN-PEG3-amine (a related compound) was used to label the reducing end of chondroitin (B13769445) sulfate (B86663) oligosaccharides. nih.govru.nl Although the labeling with this particular primary alkyl-amine was only moderately efficient, the subsequent detection with a tetrazine-conjugated dye was successful. nih.govresearchgate.net This research highlights the principle of using BCN-functionalized linkers in combination with bioorthogonal partners for the analysis of complex carbohydrates. nih.gov Notably, oxyamine-containing probes, like this compound, have been shown to label saccharides effectively, often without the need for a reducing agent. nih.govru.nl

Bioorthogonal Labeling for Cellular and Subcellular Research

Bioorthogonal reactions, by definition, occur within living systems without interfering with native biochemical processes. reading.ac.uk this compound is a key reagent in this area, enabling the study of cellular and subcellular components in their natural environment.

In Cellulo Metabolic Labeling and Imaging Techniques for Investigating Biological Processes

Metabolic labeling with bioorthogonal reporters has revolutionized the ability to visualize and study dynamic processes within living cells. nih.gov this compound can be utilized in these experiments to connect a metabolically incorporated bioorthogonal group to a detection molecule.

For instance, cells can be cultured with an azide-modified metabolic precursor, such as an azido-sugar or azido-amino acid. nih.gov This precursor is incorporated into newly synthesized glycans or proteins. To visualize these molecules, cells can be treated with this compound that has been pre-conjugated to a fluorescent dye via its oxyamine group. The BCN moiety on the fluorescent probe will then react specifically with the azide-labeled biomolecules inside the cell, allowing for their imaging by fluorescence microscopy. acs.org This approach has been successfully used for imaging DNA synthesis in live cells. acs.orgresearchgate.net In these studies, BCN-linked nucleotides were incorporated into genomic DNA and subsequently stained with a tetrazine-conjugated fluorophore. acs.org

ApplicationBiomolecule LabeledBioorthogonal ReactionKey Finding
DNA Synthesis ImagingGenomic DNAIEDDA Click ReactionEfficient labeling and imaging in live cells within 15 minutes. acs.org
Flow CytometryGenomic DNAIEDDA Click ReactionBCN-linked nucleotide with TAMRA-tetrazine enabled efficient DNA staining. acs.org

Surface Functionalization of Cells for Receptor-Ligand Interaction Studies and Cellular Engineering

Modifying the surface of living cells with specific molecules can provide valuable insights into receptor-ligand interactions and is a foundational technique for cellular engineering. The dual reactivity of this compound makes it suitable for this application.

One strategy involves engineering the cell surface to express a specific chemical handle. For example, cells can be metabolically labeled with an azide-containing sugar, which will be displayed on the cell surface glycans. The this compound can then be used to link a molecule of interest to the cell surface. The oxyamine group of the linker can be reacted with a ligand or signaling molecule that has been modified to contain an aldehyde or ketone. This creates a BCN-functionalized ligand. This construct can then be attached to the azide-bearing cell surface via a SPAAC reaction. This method allows for the controlled presentation of specific ligands on the cell surface, which can be used to study the activation of their corresponding receptors and downstream signaling pathways. This approach has been used to increase the recognition and selectivity of T-cells for tumors by using a bioorthogonal click reaction with BCN groups on the T-cell membrane. reading.ac.uk

Development of Research Probes and Reporter Systems

The heterobifunctional chemical linker this compound plays a significant role in the advancement of chemical biology research by enabling the creation of sophisticated research probes and reporter systems. Its unique structure, featuring a bicyclo[6.1.0]nonyne (BCN) group and an oxyamine moiety separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for a two-pronged approach to biomolecule modification and detection. The BCN group readily participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction ideal for labeling biomolecules in living systems. conju-probe.commedchemexpress.commedchemexpress.comconju-probe.com Simultaneously, the oxyamine group can form a stable oxime bond with aldehydes and ketones, which can be introduced into biomolecules through enzymatic or chemical methods. conju-probe.combroadpharm.com This dual reactivity, combined with the solubility-enhancing and sterically favorable properties of the PEG3 spacer, makes this compound a versatile tool for developing probes for a range of applications. conju-probe.com

Fluorescent Probe Conjugation for Microscopy and Flow Cytometry Research

The conjugation of fluorescent dyes to biomolecules is a cornerstone of modern biological imaging. This compound provides a robust method for attaching fluorophores to target molecules, enabling their visualization and quantification by fluorescence microscopy and flow cytometry. The BCN moiety allows for the specific labeling of azide-modified biomolecules with a fluorescent dye that has been derivatized with an oxyamine group, or conversely, the oxyamine group of this compound can be reacted with an aldehyde-bearing fluorescent probe, with the BCN group then available for reaction with an azide-tagged target.

The copper-free nature of the SPAAC reaction is particularly advantageous for live-cell imaging, as it avoids the cytotoxicity associated with copper catalysts. conju-probe.combiotium.com This allows for the tracking of dynamic cellular processes without perturbing the native environment of the cell. For instance, researchers have utilized BCN-functionalized probes for the luminescent labeling and subsequent flow cytometric analysis of CHO-K1 cells. rsc.org In such an application, a biomolecule of interest on the cell surface can be metabolically labeled with an azide-containing sugar. Subsequently, a fluorescent probe, conjugated to this compound, can be introduced, leading to the covalent attachment of the fluorophore to the target biomolecule via the BCN-azide click reaction. This specific labeling enables the identification and sorting of cells based on the expression of the target biomolecule using flow cytometry. nih.gov

The versatility of this approach is further highlighted by the wide array of fluorescent dyes that can be incorporated. The choice of fluorophore can be tailored to the specific experimental requirements, such as the excitation and emission wavelengths needed for multicolor imaging or the brightness required for detecting low-abundance targets.

Probe ComponentReactive GroupTarget MoietyApplicationReference
This compoundBCN (Bicyclo[6.1.0]nonyne)AzideCopper-free click chemistry conju-probe.commedchemexpress.com
This compoundOxyamineAldehyde/KetoneOxime ligation conju-probe.combroadpharm.com
Fluorescent Dye-BCNBCNAzide-modified biomoleculeMicroscopy, Flow Cytometry biotium.comrsc.org
Fluorescent Dye-OxyamineOxyamineAldehyde-modified biomoleculeMicroscopy, Flow Cytometry rsc.org

Biotinylation and Affinity Tagging for Biomolecule Isolation and Detection in Proteomics

In the field of proteomics, the isolation and identification of specific proteins from complex biological mixtures are crucial tasks. This compound serves as a valuable reagent for biotinylation and affinity tagging, facilitating the enrichment and subsequent analysis of target biomolecules. axispharm.combroadpharm.com Biotin (B1667282), a small vitamin, exhibits an exceptionally strong and specific interaction with the proteins avidin (B1170675) and streptavidin, an interaction that is widely exploited for affinity purification. biocompare.comnih.gov

This compound can be utilized to introduce a biotin tag onto a biomolecule of interest. For example, a protein can be engineered to contain an azide group through non-canonical amino acid incorporation. acs.org This azide-modified protein can then be specifically labeled with a BCN-PEG-biotin conjugate. axispharm.comconju-probe.com Alternatively, if a biomolecule contains or can be modified to contain an aldehyde group, Biotin-PEG3-oxyamine can be used to attach the biotin tag via an oxime linkage. broadpharm.com

Once biotinylated, the target biomolecule can be efficiently captured from a cell lysate or other complex mixture using streptavidin-coated beads or surfaces. nih.govnih.gov After washing away non-specifically bound proteins, the captured biomolecule can be eluted and identified by mass spectrometry or other analytical techniques. This affinity enrichment strategy significantly enhances the sensitivity of detection for low-abundance proteins. uni-halle.deulisboa.pt

A notable research application involved the end-labeling of chondroitin sulfate decasaccharides with BCN-PEG3-amine, a related compound, for detection purposes. nih.gov This demonstrates the utility of BCN-containing linkers for tagging specific biomolecules for further analysis.

ReagentReactive GroupsPurposeApplication in ProteomicsReference
BCN-PEG3-BiotinBCN, BiotinBiotinylation via click chemistryAffinity purification of azide-modified proteins axispharm.comconju-probe.com
Biotin-PEG3-oxyamineOxyamine, BiotinBiotinylation via oxime ligationAffinity purification of aldehyde-modified proteins broadpharm.com
Streptavidin-beadsStreptavidinCapture of biotinylated moleculesIsolation of tagged proteins and other biomolecules nih.govnih.gov

Immobilization Strategies for Biosensors and Microarrays in Analytical Research

The development of high-performance biosensors and microarrays relies on the effective immobilization of biorecognition elements (e.g., enzymes, antibodies, nucleic acids) onto a solid support. nih.govmdpi.comresearchgate.netnih.govunipd.itmdpi.com this compound offers a versatile platform for such immobilization, enabling the creation of highly specific and sensitive analytical devices. mdpi.comnih.govresearchgate.net

The dual functionality of this compound allows for controlled and oriented immobilization of biomolecules. nih.gov For example, a biosensor surface can be functionalized with azide groups. A capture probe, such as an antibody or enzyme, can be modified with an aldehyde, which then reacts with the oxyamine group of this compound. The resulting BCN-functionalized capture probe can then be covalently attached to the azide-functionalized surface via a click reaction. This directed immobilization strategy ensures that the active site of the biorecognition element remains accessible to the target analyte, thereby enhancing the sensitivity and performance of the biosensor. unipd.it

A specific example of this linker's application in a microarray-like format is the sequencing of glycosaminoglycans. In this study, chondroitin sulfate fragments were end-labeled with BCN-PEG3-amine and then immobilized on a tetrazine-functionalized blot paper. nih.gov This specific immobilization was crucial for the subsequent enzymatic digestion and antibody-based detection steps, ultimately allowing for the sequence determination of the polysaccharide. This demonstrates the power of combining bioorthogonal chemistry with specific linkers for creating advanced analytical platforms.

Immobilization StrategyLinker ChemistryBiomolecule OrientationApplicationReference
Covalent attachment via SPAACBCN group on probe reacts with azide-functionalized surfaceControlled and orientedBiosensors, Microarrays nih.gov
Covalent attachment via oxime ligationOxyamine group on linker reacts with aldehyde on probeSite-specificBiosensors, Microarrays broadpharm.com
Affinity-based immobilizationBiotinylated probe captured by streptavidin-coated surfaceGenerally random unless biotinylation is site-specificBiosensors, Microarrays mdpi.com

Applications of Bcn Peg3 Oxyamine in Advanced Materials and Nanotechnology Research

Functionalization of Nanoparticles for Research Applications

The precise surface engineering of nanoparticles is critical for their utility in biological research. BCN-PEG3-oxyamine serves as a versatile linker molecule for attaching various ligands to nanoparticle surfaces, thereby controlling their physicochemical properties and biological interactions.

The biocompatibility of nanocarriers is a primary determinant of their success in biological systems. Unmodified nanoparticles are often subject to nonspecific protein adsorption, leading to rapid clearance by the reticuloendothelial system and potential immunogenicity. Surface modification with PEG chains, a process known as PEGylation, is a widely adopted strategy to mitigate these issues.

This compound is utilized to create a hydrophilic PEG shield on the surface of both polymeric and inorganic nanocarriers. The oxyamine functional group can be reacted with aldehyde or ketone groups pre-installed on the nanoparticle surface to form stable oxime linkages. This covalent attachment grafts the PEG linker to the nanocarrier. The result is a surface that exhibits reduced nonspecific protein binding, enhanced colloidal stability, and improved circulation times in research models. bocsci.com The presence of the PEG linker enhances the hydrophilicity of the material, which is a key factor in improving biocompatibility for applications such as medical implants or tissue engineering scaffolds. bocsci.com

Nanocarrier TypeSurface Functional GroupReaction with this compoundOutcome
Poly(lactic-co-glycolic acid) (PLGA) NanoparticlesAldehyde (-CHO)Oxime ligation with oxyamine groupEnhanced hydrophilicity and biocompatibility
Silica Nanoparticles (SiNPs)Aldehyde (-CHO)Oxime ligation with oxyamine groupReduced protein adsorption, improved stability
Gold Nanoparticles (AuNPs)Ketone (C=O)Oxime ligation with oxyamine groupIncreased circulation half-life in studies
LiposomesAldehyde-modified lipidsOxime ligation with oxyamine group"Stealth" characteristics, evading immune clearance

This compound is instrumental in the construction of precisely defined nanostructures for investigating targeted delivery mechanisms. It is classified as a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs), which are sophisticated tools for delivering cytotoxic agents specifically to cancer cells. medchemexpress.comfujifilm.com The linker connects a targeting moiety, such as an antibody or peptide, to a nanoparticle or a therapeutic agent. bocsci.com

The process involves two key bioorthogonal reactions. First, the oxyamine end of this compound can be used to conjugate it to a nanocarrier. Second, the exposed BCN group is then available for a highly efficient and specific SPAAC "click" reaction with an azide-modified targeting ligand (e.g., an antibody, aptamer, or small molecule). medchemexpress.commedchemexpress.com This modular approach allows researchers to assemble multifunctional nanoparticles with tailored targeting capabilities. These research tools are essential for studying ligand-receptor interactions at the cellular level, evaluating the efficiency of different targeting strategies, and understanding the intracellular trafficking of nanocarriers.

ComponentFunctional GroupRole of this compoundResearch Application
Nanoparticle Aldehyde or KetoneCovalent attachment via oxime ligationServes as the delivery vehicle or imaging agent
Targeting Ligand Azide (B81097) (-N₃)Covalent attachment via SPAAC click chemistryDirects the nanoparticle to specific cells or tissues
Resulting Conjugate Targeted NanoparticleForms a stable, biocompatible bridgeStudies on cell-specific uptake and biodistribution

Integration into Polymeric Materials and Hydrogels for Biomedical Research

The ability of this compound to participate in orthogonal chemical reactions makes it a valuable component for creating advanced polymeric materials, particularly hydrogels for biomedical research applications like tissue engineering.

Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix (ECM), making them ideal scaffolds for tissue engineering. The mechanical properties and biofunctionality of a hydrogel are dictated by the nature of its crosslinks. This compound can act as a heterobifunctional crosslinker to form well-defined hydrogel networks.

In a typical research application, a biocompatible polymer backbone, such as hyaluronic acid or a synthetic polymer like poly(vinyl alcohol), is modified with both azide and carbonyl (aldehyde or ketone) functional groups. The addition of this compound to this system initiates two specific crosslinking reactions: the BCN group reacts with an azide on one polymer chain, and the oxyamine group reacts with a carbonyl on another. This dual-reaction mechanism allows for the formation of a stable, covalently crosslinked hydrogel under mild, cell-friendly conditions. This strategy is used to create scaffolds for studying how cells respond to matrix properties or for developing materials for regenerative medicine research. bocsci.com

Polymer BackboneFunctional Group 1Functional Group 2Crosslinking Mechanism with this compoundResulting Hydrogel Property
Hyaluronic AcidAzide (-N₃)Aldehyde (-CHO)SPAAC and Oxime LigationBiocompatible, biodegradable scaffold
4-arm PEGAzide (-N₃)N/A (requires a second carbonyl-containing polymer)SPAAC with azide; Oxime ligation with carbonyl polymerTunable stiffness and degradation
DextranAldehyde (-CHO)N/A (requires a second azide-containing polymer)Oxime ligation with aldehyde; SPAAC with azide polymerCell-encapsulating matrix for 3D culture studies

Controlling the presentation of biochemical cues on 2D substrates is fundamental to studying cell behavior, including adhesion, migration, and differentiation. This compound provides a method for the precise surface engineering of materials used in cell culture studies.

First, a research substrate like a glass coverslip or a tissue culture polystyrene dish is functionalized to present aldehyde or ketone groups on its surface. The substrate is then treated with this compound. The oxyamine group reacts with the surface carbonyls, covalently attaching the linker and creating a surface coated with a layer of PEG that terminates in a BCN group. This PEG layer serves to make the surface resistant to non-specific protein and cell adhesion, creating a "blank slate". bocsci.com

Subsequently, azide-modified biomolecules of interest, such as the cell adhesion peptide RGD (Arginine-Glycine-Aspartic acid), can be "clicked" onto the BCN-functionalized surface via SPAAC. This process allows researchers to create micropatterned surfaces with specific bioactive regions to investigate how the spatial presentation of adhesion ligands affects cell attachment and subsequent growth patterns.

Role of Bcn Peg3 Oxyamine in Advanced Linker Design Research

Design Principles for Antibody-Drug Conjugate (ADC) Linkers in Preclinical Research

Non-cleavable linkers are characterized by their resistance to enzymatic cleavage in the bloodstream, ensuring the ADC remains intact until it reaches the target cell. nih.govbocsci.com This high plasma stability is their primary advantage over many cleavable designs, potentially reducing off-target toxicity and offering a wider therapeutic window. mdpi.combocsci.comresearchgate.net

The release of the cytotoxic payload from an ADC with a non-cleavable linker is dependent on the internalization of the entire ADC-antigen complex and its subsequent trafficking to the lysosome. creative-biolabs.combocsci.com Within the lysosome, complete proteolytic degradation of the antibody component liberates the payload, which remains attached to the linker and the amino acid residue (e.g., lysine) to which it was conjugated. creative-biolabs.comnih.gov This active metabolite must then exert its cytotoxic effect within the target cell. Because the resulting drug-linker-amino acid complex often has poor membrane permeability, the "bystander effect"—where the payload diffuses to kill neighboring antigen-negative cells—is generally limited with non-cleavable linkers. creative-biolabs.comnih.gov

BCN-PEG3-Oxyamine is a reagent used in the synthesis of these stable, non-cleavable ADCs. medchemexpress.com Its architecture is purpose-built for modern bioconjugation techniques. The BCN group is a key component for click chemistry, specifically for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). conju-probe.commedchemexpress.com This allows for a highly efficient and chemoselective reaction with an azide-modified antibody under mild, aqueous conditions, avoiding the need for a toxic copper catalyst. conju-probe.com The oxyamine end of the linker can be used to attach the cytotoxic payload through an oxime ligation. conju-probe.com

Table 1: Functional Components of this compound in ADC Linker Design

ComponentFunction in ADC Linker ArchitectureKey Characteristics
Bicyclononyne (BCN) Antibody Conjugation MoietyReacts with azide (B81097) groups via strain-promoted alkyne-azide cycloaddition (SPAAC) for stable, covalent bond formation. conju-probe.commedchemexpress.com
PEG3 Spacer Hydrophilic SpacerIncreases solubility, reduces aggregation, and minimizes steric hindrance between the antibody and the payload. conju-probe.com
Oxyamine Payload Conjugation MoietyReacts with aldehydes or ketones on a payload molecule to form a stable oxime bond. conju-probe.com
Overall Linker Non-Cleavable BackboneProvides high plasma stability; payload release is dependent on lysosomal degradation of the antibody. medchemexpress.combocsci.com

The inclusion of polyethylene (B3416737) glycol (PEG) spacers in linker design is a widely adopted strategy to enhance the physicochemical properties of ADCs. sigmaaldrich.com The PEG3 component of this compound is a short, hydrophilic chain that imparts several benefits during preclinical research. conju-probe.com

Table 2: Influence of PEG Spacers on ADC Properties in Research

PropertyImpact of PEG Spacer InclusionResearch Finding
Solubility & Aggregation Increases solubility of hydrophobic linker-payloads and reduces aggregation of the final ADC. rsc.orgabzena.comA PEG2 spacer was shown to eliminate aggregation as effectively as longer spacers in one study. rsc.org
Pharmacokinetics (PK) Can reduce clearance and increase circulation half-life. sigmaaldrich.comrsc.orgFor a DAR8 ADC, longer PEGs (8, 12, 24 units) resulted in lower clearance, similar to the naked antibody. sigmaaldrich.com
Stability Can sterically shield the payload or cleavable triggers from enzymes, enhancing stability. rsc.orgamericanpharmaceuticalreview.comLinker architecture can be designed to shield hydrophobic payloads or control enzymatic access to cleavable triggers. americanpharmaceuticalreview.com
Drug-to-Antibody Ratio (DAR) PEG length can influence the efficiency of conjugation and the achievable DAR. rsc.orgIn one model, intermediate length PEG spacers (6, 8, 12) resulted in higher drug loadings than shorter (4) or longer (24) spacers. rsc.org

Application in Proteolysis-Targeting Chimeras (PROTACs) and Other Targeted Degraders in Research

PROTACs are heterobifunctional molecules designed to co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a specific target protein. medchemexpress.comnih.gov They consist of two distinct ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. medchemexpress.combiorxiv.org The linker is not merely a spacer but a critical component that influences the formation and stability of the key ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation. nih.gov

In the synthesis of PROTACs for research purposes, this compound can serve as the core linker component. Its bifunctional nature allows for the sequential or convergent connection of the two different ligand moieties. conju-probe.com For example, the oxyamine group could be reacted with a ketone-functionalized E3 ligase ligand, while the BCN group could be "clicked" onto an azide-functionalized ligand that binds the protein of interest using SPAAC. conju-probe.combroadpharm.com

The use of PEG-based linkers, such as the PEG3 unit in this compound, is common in PROTAC design. fujifilm.commedchemexpress.com The linker's length, rigidity, and composition are crucial variables that researchers optimize to facilitate effective ternary complex formation. nih.govbiorxiv.org Studies have shown that altering linker length can either alleviate steric clashes or promote cooperative binding between the target protein and the E3 ligase, directly impacting the efficiency of protein degradation. nih.govbiorxiv.org

In the context of target engagement studies, a PROTAC constructed with a this compound linker enables researchers to investigate the fundamental requirements for inducing protein degradation. By synthesizing a small library of PROTACs with varying linker lengths or compositions, scientists can probe the geometric and chemical requirements for productive ternary complex formation. nih.gov The ability to confirm that the PROTAC can successfully bind both the target and the E3 ligase simultaneously is a primary goal of such studies, and the linker's role in enabling this "handshake" is paramount to the PROTAC's mechanism of action. nih.govbiorxiv.org

Analytical Methodologies and Characterization of Bcn Peg3 Oxyamine Conjugates in Research

Spectroscopic and Chromatographic Techniques for Conjugate Analysis and Purity Assessment

A combination of spectroscopic and chromatographic methods is indispensable for the comprehensive analysis of BCN-PEG3-oxyamine conjugates. These techniques provide detailed information on the structure, purity, and integrity of the conjugated biomolecule.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for assessing the purity of this compound conjugates. Different modes of chromatography are utilized depending on the nature of the biomolecule and the attached payload.

Reversed-Phase HPLC (RP-HPLC) is often used to separate the conjugate from unreacted starting materials and other impurities. By analyzing the retention times, researchers can resolve the conjugated product from the unconjugated biomolecule and excess linker or payload.

Size-Exclusion Chromatography (SEC) is employed to assess the aggregation state of the conjugate. This is particularly important for protein conjugates, such as antibody-drug conjugates (ADCs), where aggregation can impact efficacy and immunogenicity. SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.

Hydrophobic Interaction Chromatography (HIC) is a valuable technique for determining the drug-to-antibody ratio (DAR) distribution in ADCs. The addition of the this compound linker and a payload molecule alters the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated molecules.

Mass Spectrometry (MS) provides precise molecular weight information, confirming the successful conjugation and the identity of the product. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for characterizing complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of the intact conjugate. For large molecules like antibodies, deconvolution of the resulting mass spectrum allows for the precise determination of the mass of different conjugated species.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another technique used for determining the molecular weight of large biomolecules and their conjugates.

Peptide Mapping using LC-MS/MS is a technique used to confirm the site of conjugation on a protein. The conjugated protein is enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS to identify the modified amino acid residues.

The following table summarizes the common analytical techniques used for the characterization of this compound conjugates:

Analytical TechniquePurposeKey Information Obtained
RP-HPLC Purity assessmentSeparation of conjugate from reactants
SEC-HPLC Aggregation analysisQuantification of monomers and aggregates
HIC Homogeneity assessmentDetermination of drug-to-antibody ratio (DAR)
ESI-MS Identity confirmationPrecise molecular weight of the conjugate
LC-MS/MS Site of conjugationIdentification of modified amino acid residues

Evaluation of Reaction Efficiency and Product Homogeneity in Research Contexts

The efficiency of the conjugation reaction and the homogeneity of the resulting product are critical parameters that are carefully evaluated in research settings. These factors can significantly influence the biological activity and therapeutic efficacy of the conjugate.

Reaction Efficiency is typically determined by quantifying the amount of conjugated product relative to the starting biomolecule. This can be achieved using various techniques:

Chromatographic Analysis: By integrating the peak areas from HPLC chromatograms (e.g., RP-HPLC or HIC), the percentage of conjugated biomolecule can be calculated.

Spectroscopic Methods: UV-Vis spectroscopy can be used to quantify the concentration of the payload molecule if it has a distinct chromophore. The ratio of the absorbance at the payload's characteristic wavelength to the absorbance at the protein's characteristic wavelength (typically 280 nm) can be used to estimate the degree of conjugation.

Product Homogeneity refers to the distribution of the number of linker-payload moieties per biomolecule. For ADCs, this is expressed as the drug-to-antibody ratio (DAR) . A homogeneous product with a narrow DAR distribution is often desirable.

HIC is a primary method for assessing DAR distribution. The different hydrophobicities of antibodies with varying numbers of conjugated drugs allow for their separation and quantification.

Mass Spectrometry of the intact or deglycosylated antibody provides a direct measurement of the masses of the different drug-loaded species, from which the DAR distribution can be calculated.

The table below presents hypothetical data from the characterization of an antibody-drug conjugate synthesized using this compound, illustrating the evaluation of product homogeneity.

Conjugation SpeciesHydrophobic Interaction Chromatography (HIC)Mass Spectrometry (MS)
Relative Peak Area (%) Relative Abundance (%)
DAR 0 (Unconjugated)5.25.5
DAR 289.889.3
DAR 45.05.2
Average DAR 2.0 2.0

Advanced Imaging Modalities for Labeled Biomolecules in In Vitro and Ex Vivo Studies

When this compound is used to attach a fluorescent dye or another imaging agent to a biomolecule, advanced imaging modalities can be employed to visualize the labeled molecule in biological systems. These techniques provide valuable insights into the localization, trafficking, and dynamics of the target biomolecule.

In Vitro Imaging involves the visualization of labeled biomolecules in cultured cells.

Confocal Microscopy is widely used to obtain high-resolution, three-dimensional images of fluorescently labeled molecules within cells. This technique allows for the precise localization of the conjugate in different cellular compartments, such as the cell membrane, cytoplasm, or nucleus.

Super-Resolution Microscopy , such as Stimulated Emission Depletion (STED) microscopy or Stochastic Optical Reconstruction Microscopy (STORM), enables imaging beyond the diffraction limit of light. nih.gov These techniques can provide nanoscale resolution, allowing for the detailed visualization of the interactions of labeled biomolecules with cellular structures. nih.gov

Ex Vivo Imaging involves the visualization of labeled biomolecules in tissue sections or whole organs removed from an organism.

Fluorescence Microscopy of tissue sections can reveal the distribution of the labeled biomolecule within the complex architecture of the tissue. This is particularly useful for assessing the targeting specificity of an antibody-based conjugate to tumor tissue versus healthy tissue.

Whole-Organ Imaging techniques, such as fluorescence imaging of cleared tissues, can provide a three-dimensional view of the biodistribution of the labeled conjugate throughout an entire organ.

The following table outlines the application of advanced imaging modalities in the study of this compound labeled biomolecules.

Imaging ModalityStudy TypeApplication ExampleResearch Finding
Confocal Microscopy In VitroTracking the internalization of a fluorescently labeled antibody-drug conjugate in cancer cells.Visualization of conjugate localization in endosomes and lysosomes.
Super-Resolution Microscopy In VitroImaging the clustering of a labeled receptor protein on the cell surface upon ligand binding.Nanoscale mapping of receptor distribution and dynamics. nih.gov
Fluorescence Microscopy of Tissue Sections Ex VivoAssessing the tumor penetration of a fluorescently labeled antibody in a mouse model.Determination of the spatial distribution of the conjugate within the tumor microenvironment.

Challenges and Future Directions in Bcn Peg3 Oxyamine Research

Optimization of Bioconjugation Yields and Selectivity under Diverse Research Conditions

A primary challenge in the application of BCN-PEG3-oxyamine is maximizing the yield and specificity of its conjugation reactions across the varied and complex environments encountered in research. The efficiency of both the SPAAC and oxime ligation reactions is influenced by a multitude of factors.

For the SPAAC reaction, the structure of the azide (B81097) partner is critical. Research has shown that the sterically non-demanding nature of the BCN alkyne allows it to react at similar rates with primary, secondary, and even tertiary azides. conju-probe.com This is a distinct advantage over more sterically hindered cyclooctynes like dibenzocyclooctyne (DBCO), which show a significant drop in reactivity with tertiary azides. conju-probe.com This feature allows for a broader range of azide-modified biomolecules to be targeted with this compound. However, to achieve true selectivity in complex mixtures, researchers are exploring the use of electronically modified azides. Electron-deficient aryl azides have been shown to dramatically accelerate the reaction with BCN, with rate constants reaching up to 2.9 M⁻¹s⁻¹, a significant increase over standard alkyl azides. biorxiv.org This suggests that tuning the electronic properties of the azide can be a powerful strategy for optimizing reaction kinetics and achieving higher yields in a shorter timeframe.

The oxime ligation, formed between the oxyamine group of the linker and an aldehyde or ketone, is another critical conjugation point. The efficiency of this reaction is highly dependent on pH, with optimal rates typically observed in slightly acidic conditions (pH 4-6) to catalyze the reaction. nih.gov However, such conditions are not always compatible with biological systems. One study on glycosaminoglycan labeling found that oxyamine-containing probes, including an azide-PEG3-oxyamine, provided good labeling efficiency (>50%) at pH 5.4 without the need for a reducing agent like sodium cyanoborohydride, which can sometimes inactivate the bioorthogonal probe. nih.gov In contrast, a similar linker with a primary alkyl-amine (BCN-PEG3-amine) showed only moderate reactivity under the same conditions. nih.govcam.ac.uk This highlights the intrinsic reactivity advantage of the oxyamine group for this specific application.

The hydrophilic triethylene glycol (PEG3) spacer also plays a crucial, though passive, role in optimizing yields. It enhances the aqueous solubility of the otherwise hydrophobic BCN moiety, which is essential for reactions in biological buffers. conju-probe.comacs.org This improved solubility minimizes aggregation and steric hindrance, ensuring that the reactive ends of the linker are accessible to their targets. acs.org

Future optimization strategies will likely involve a multi-pronged approach: fine-tuning reaction buffers to balance pH requirements with biological compatibility, designing azide partners with superior electronic and steric properties, and potentially developing novel catalysts that can enhance oxime ligation rates at neutral pH.

FactorInfluence on this compound BioconjugationResearch Finding
Azide Partner Structure Affects SPAAC reaction rate and selectivity.BCN reacts efficiently with primary, secondary, and tertiary azides due to low steric hindrance. conju-probe.com Electron-deficient aryl azides significantly accelerate SPAAC with BCN. biorxiv.org
pH Conditions Critical for oxime ligation efficiency.Oxime ligation is generally favored at acidic pH (4-6). nih.gov Good labeling efficiency with oxyamine probes has been achieved at pH 5.4 in glycan studies. nih.gov
PEG3 Spacer Enhances solubility and reduces aggregation.The hydrophilic PEG spacer improves water solubility, minimizes steric hindrance, and prevents aggregation, making the reactive groups more accessible. conju-probe.comacs.org
Reaction Partner Choice of amine influences labeling efficiency.Oxyamine-containing probes show superior labeling of saccharides compared to primary alkyl-amine probes under similar conditions. nih.govcam.ac.uk

Development of Advanced Bioorthogonal Reaction Partners for Expanded Utility

While the SPAAC reaction with azides is robust, the expansion of the bioorthogonal toolkit for BCN is a major area of research. Developing new reaction partners with unique characteristics such as faster kinetics, fluorogenic properties, or orthogonal reactivity allows for more sophisticated experimental designs.

The most prominent advanced reaction partners for BCN are tetrazines, which react via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast, with some BCN-tetrazine pairs exhibiting second-order rate constants thousands of times higher than typical SPAAC reactions. nsf.govnih.gov For example, the reaction of a BCN-functionalized green fluorescent protein with a TAMRA-labeled tetrazine was reported with a rate constant of 29,000 M⁻¹s⁻¹. nsf.gov This speed is highly advantageous for capturing rapid biological processes or for labeling low-abundance targets. Furthermore, many tetrazine probes are fluorogenic, meaning they become fluorescent only after reacting with the BCN moiety, which significantly reduces background noise in imaging experiments. nsf.govbocsci.com

Beyond tetrazines, researchers have explored other 1,3-dipoles and dienophiles for reaction with BCN. Nitrile oxides and sydnones have been shown to react with BCN in strain-promoted cycloadditions, offering alternatives to the azide-based chemistry. interchim.frbroadpharm.com More recently, photo-inducible tetrazoles have been developed as reaction partners. acs.org These compounds are inert until activated with UV light, at which point they form a reactive nitrile imine that rapidly ligates with BCN. This provides spatiotemporal control over the conjugation reaction, allowing researchers to initiate labeling at a specific time and location within a sample. A sterically shielded, sulfonated tetrazole was shown to react with BCN with an extremely fast rate constant of up to 39,200 M⁻¹s⁻¹, demonstrating the potential of this approach for rapid, light-triggered labeling. acs.org

The development of these advanced partners creates opportunities for multi-component labeling schemes. For instance, the SPAAC reaction between BCN and an azide can be performed orthogonally to an IEDDA reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), another strained alkene. nih.gov This allows for the simultaneous and specific labeling of three different components in a single biological system.

Reaction PartnerBioorthogonal ReactionKey Features & Reported Rate Constants (k₂)
Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Robust, widely used. k₂ with electron-deficient aryl azides can reach 2.0-2.9 M⁻¹s⁻¹ . biorxiv.org
Tetrazine Inverse-Electron-Demand Diels-Alder (IEDDA)Exceptionally fast, often fluorogenic. k₂ can be very high, e.g., ~29,000 M⁻¹s⁻¹ with a BCN-protein. nsf.gov
Nitrile Oxide Strain-Promoted Alkyne-Nitrile Oxide CycloadditionAlternative to azides, forms isoxazoles. interchim.frbroadpharm.com
Sydnone (B8496669) Strain-Promoted Alkyne-Sydnone CycloadditionAlternative 1,3-dipole. k₂ with BCN reported at 0.054 M⁻¹s⁻¹ . interchim.fr
Photo-activated Tetrazole Photo-induced 1,3-Dipolar CycloadditionLight-triggered reaction for spatiotemporal control. k₂ with sulfonated tetrazoles up to 39,200 M⁻¹s⁻¹ . acs.org

Computational Chemistry and Molecular Modeling of this compound Interactions and Reactivity

Computational chemistry and molecular modeling are becoming indispensable for understanding the underlying principles that govern the reactivity of this compound and for guiding the design of new, improved linkers and reaction partners. Methods such as Density Functional Theory (DFT) and the activation strain model (or distortion/interaction analysis) are providing deep insights into the factors that control reaction kinetics and selectivity. nih.gov

DFT calculations have been successfully used to model the transition states of cycloaddition reactions involving BCN. acs.orgnsf.govucsd.edu These models help to explain why BCN is so reactive. The high ring strain of the BCN molecule means that less energy (distortion energy) is required to bend the alkyne into the geometry needed for the transition state of the cycloaddition reaction. acs.orgnih.gov Computational studies have compared the reaction of BCN with various dienophiles, like tetrazines and quinones, to other strained alkynes and alkenes such as TCO. nsf.gov For instance, while TCO has a higher energy HOMO (Highest Occupied Molecular Orbital) which generally predicts greater reactivity in IEDDA reactions, BCN can be significantly more reactive with certain partners like ortho-benzoquinone. nsf.gov Computational analysis revealed that this enhanced reactivity is due to favorable secondary orbital interactions between the HOMO-1 of BCN and the LUMO (Lowest Unoccupied Molecular Orbital) of the diene, a factor not predicted by simpler frontier molecular orbital theory. nsf.gov

The activation strain model further dissects the reaction barrier into two components: the strain energy required to distort the reactants into their transition-state geometries, and the interaction energy gained from bringing these distorted fragments together. nih.gov This analysis has been applied to the reaction of BCN with different azides, revealing that the low steric profile of BCN results in minimal repulsive interactions (Pauli repulsion), contributing to its broad reactivity with various azide structures. conju-probe.com

Molecular modeling is also being used to understand the role of the PEG3 linker. Simulations can predict the conformational flexibility of the linker and how it influences the accessibility of the reactive BCN and oxyamine termini. interchim.fr This information is valuable for designing linkers with optimal lengths and compositions for specific applications, such as ensuring a drug molecule attached to an antibody via the linker can efficiently reach its target. interchim.fr

Future computational work will likely focus on the in silico design of novel bioorthogonal reaction pairs with tailored reactivity and selectivity. revvity.comCurrent time information in Barcelona, ES. By accurately predicting reaction rates and potential side reactions, computational chemistry can accelerate the development of the next generation of bioconjugation tools, minimizing the need for extensive trial-and-error experimentation.

Emerging Research Applications in Glycomics, Proteomics, and Synthetic Biology

The unique dual-functionality of this compound and the high reactivity of its BCN moiety are driving its adoption in several cutting-edge research areas.

In glycomics , which involves the study of the complete set of sugars (glycans) in an organism, BCN-based linkers are being used for the sensitive detection and sequencing of glycosaminoglycans (GAGs). In one innovative strategy, the reducing end of GAG fragments was labeled with BCN-PEG3-amine. nih.gov These labeled fragments could then be specifically captured on a tetrazine-functionalized membrane for subsequent analysis, a method that opens the door to studying how specific GAG sequences interact with other biomolecules. nih.govcam.ac.uk The ability to efficiently label glycans is critical, as their composition cannot be predicted from the genome alone and is vital for understanding protein function and cellular state. medchemexpress.com

In proteomics , this compound is a valuable tool for site-specific protein modification and the construction of complex bioconjugates like antibody-drug conjugates (ADCs). rsc.orgacs.org The linker can be used in dual-labeling strategies; for example, an antibody could be modified at a specific site with an azide, allowing attachment of a BCN-linked payload via SPAAC, while a separate aldehyde site on the payload could be conjugated to another molecule via the oxyamine. acs.org The incorporation of noncanonical amino acids (ncAAs) containing BCN or azide groups into proteins via genetic code expansion allows for precise, site-specific labeling with reaction partners like this compound. bocsci.comnih.gov This enables the creation of homogeneous ADCs with a defined drug-to-antibody ratio, which is crucial for optimizing their therapeutic efficacy and safety profiles. acs.org

In the field of synthetic biology , the applications are equally exciting. Researchers have used BCN-linked nucleotides for the metabolic labeling of DNA in living cells. Once incorporated into the genome, the BCN handles can be "clicked" with fluorogenic tetrazines, allowing for real-time imaging of DNA synthesis. This provides a powerful, rapid, and operationally simple method to study cell proliferation and DNA dynamics. There is also emerging potential for using bioorthogonal reactions like those enabled by this compound in the construction and control of synthetic gene circuits. biorxiv.orgrevvity.com By linking signaling molecules to circuit components via bioorthogonal chemistry, researchers could create more complex and externally controllable genetic programs.

The continued development and application of this compound and its derivatives are set to provide deeper insights into the complex molecular processes that govern life, from the level of individual proteins and glycans to the intricate networks of synthetic gene circuits.

Q & A

Q. How can researchers design experiments to synthesize and validate the structure of BCN-PEG3-oxyamine?

Methodological Answer:

  • Synthetic Protocol : Use copper-free click chemistry to conjugate the bicyclo[6.1.0]nonyne (BCN) group with a PEG3 linker and oxyamine functional group. Ensure stepwise purification via column chromatography or HPLC to isolate intermediates and final product .
  • Structural Validation : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm the BCN core and PEG spacer. Mass spectrometry (e.g., ESI-MS or MALDI-TOF) should verify molecular weight (e.g., MW = 368.47 g/mol for exo-BCN-PEG3-amine) .
  • Purity Assessment : Use HPLC with UV detection (≥95% purity threshold) and characterize solubility in aqueous/organic solvents (e.g., DMSO, water) to ensure compatibility with downstream applications .

Q. What are the critical parameters for optimizing this compound’s reactivity in bioorthogonal ligation?

Methodological Answer:

  • Reaction Kinetics : Measure second-order rate constants (k2k_2) for strain-promoted azide-alkyne cycloaddition (SPAAC) under physiological conditions (pH 7.4, 37°C). Compare exo- vs. endo-BCN isomers, as exo-BCN typically exhibits faster kinetics due to reduced steric hindrance .
  • Buffer Compatibility : Test reactivity in PBS, serum, or cell lysate to assess stability and nonspecific binding. Include negative controls (e.g., azide-free systems) to confirm specificity .
  • Concentration Optimization : Titrate this compound (0.1–10 mM) against target azides to balance reaction efficiency and cytotoxicity .

Q. How should researchers characterize the biocompatibility and stability of this compound in cellular assays?

Methodological Answer:

  • Cytotoxicity Screening : Perform MTT or Live/Dead assays on mammalian cells (e.g., HEK293, HeLa) at working concentrations (1–100 µM). Monitor for >90% viability over 24–48 hours .
  • Serum Stability : Incubate the compound in fetal bovine serum (FBS) at 37°C and analyze degradation via LC-MS over 24 hours. PEG spacers enhance stability by reducing enzymatic cleavage .
  • Intracellular Tracking : Conjugate this compound to fluorescent azides (e.g., Cy5-azide) and image using confocal microscopy to confirm localization and retention .

Advanced Research Questions

Q. How can contradictory data on this compound’s reaction efficiency across studies be systematically analyzed?

Methodological Answer:

  • Variable Identification : Compare reaction conditions (pH, temperature, solvent), BCN isomer (exo vs. endo), and azide structures (aryl vs. alkyl). Exo-BCN-PEG3-amine shows 3–5× faster kinetics than endo isomers in aqueous media .
  • Data Normalization : Normalize rate constants (k2k_2) to a common reference (e.g., BCN-OH) to control for methodological differences. Use statistical tools (ANOVA, t-tests) to assess significance .
  • Reproducibility Checks : Replicate key experiments using standardized protocols (e.g., fixed molar ratios, buffer composition) and report deviations in supplementary materials .

Q. What strategies are effective for resolving low conjugation yields when using this compound in complex biological systems?

Methodological Answer:

  • Competitive Interference Analysis : Identify competing nucleophiles (e.g., thiols, amines) in the reaction milieu. Pre-treat samples with blocking agents (e.g., iodoacetamide for thiols) .
  • Linker Engineering : Increase PEG length (e.g., PEG4 or PEG8) to improve hydrophilicity and reduce aggregation. Test alternative BCN derivatives (e.g., BCN-PEG4-COOH) for enhanced solubility .
  • Real-Time Monitoring : Use fluorescent reporters (e.g., TAMRA-azide) and fluorescence quenching assays to track reaction progress and optimize incubation times .

Q. How can researchers design controlled experiments to evaluate the impact of PEG chain length on this compound’s pharmacokinetics?

Methodological Answer:

  • Comparative Studies : Synthesize analogs with PEG2, PEG4, and PEG8 spacers. Measure hydrodynamic radius (DLS) and plasma protein binding (SPR) to correlate PEG length with biodistribution .
  • In Vivo Testing : Administer PEG variants in animal models (e.g., mice) and quantify blood circulation half-life via LC-MS/MS. PEG3 balances renal clearance and tissue penetration .
  • Computational Modeling : Use molecular dynamics simulations to predict PEG flexibility and interaction with biological membranes .

Data Reporting and Reproducibility

Q. What are the best practices for documenting this compound synthesis and application in publications?

Methodological Answer:

  • Experimental Detail : Include step-by-step synthesis protocols, purification methods (e.g., HPLC gradients), and characterization data (NMR peaks, HRMS spectra) in supplementary files .
  • Negative Results : Report failed reactions (e.g., hydrolysis in acidic conditions) to guide troubleshooting.
  • Ethical Compliance : Adhere to IUPAC naming conventions and declare any conflicts of interest (e.g., commercial reagent sources) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.